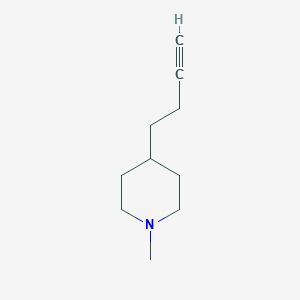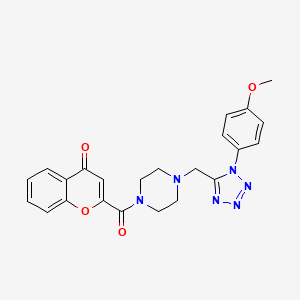
2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a sophisticated molecule belonging to the chromenone family, functionalized with a tetrazole ring, a piperazine moiety, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone nucleus is synthesized via the condensation of appropriate phenolic and carboxylic acid derivatives under acidic conditions.
Tetrazole Ring Introduction: The 4-methoxyphenyl tetrazole is generally prepared through the cyclization of 4-methoxyphenyl nitrile with sodium azide in the presence of a catalyst.
Coupling with Piperazine: The tetrazole intermediate is then linked to piperazine via a substitution reaction, usually facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Final Assembly: The resulting intermediate is then subjected to a final condensation with the chromenone core under mild conditions, yielding the target compound.
Industrial Production Methods
On an industrial scale, the preparation of this compound would involve optimization of each synthetic step to maximize yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtaining the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Under specific conditions, the compound can undergo oxidation, affecting the methoxyphenyl or tetrazole moieties.
Reduction: Reduction reactions can target the chromenone core, potentially altering its structural conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify various functional groups, providing derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols under suitable catalysts and solvents.
Major Products
Depending on the reaction conditions, the major products can include oxidized chromenone derivatives, reduced tetrazole variants, and substituted piperazine complexes.
Applications De Recherche Scientifique
Chemistry: Utilized as a building block for synthesizing complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways. Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The compound exerts its effects through various molecular targets. In medicinal chemistry, it is believed to interact with enzyme active sites, disrupting biological processes such as signal transduction and gene expression. Its ability to bind with high affinity to specific proteins and enzymes makes it a candidate for therapeutic applications. The pathways involved often include the inhibition of kinases, disruption of cell cycle regulation, and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Compared to other chromenone and tetrazole derivatives, 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its multifaceted structure and broad spectrum of activity. Similar compounds might include:
Flavones: Known for their antioxidant and anti-inflammatory properties.
Quinolines: Widely used in antimalarial and antibacterial treatments.
Benzimidazoles: Investigated for antiparasitic and antifungal applications.
These related compounds share structural similarities but differ in their specific biological activities and applications, underscoring the distinctiveness of the target compound in scientific research.
Hope this dives deep enough into the fascinating world of this compound! Feel free to ask more about any section.
Propriétés
IUPAC Name |
2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAOFCWYGWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2943881.png)
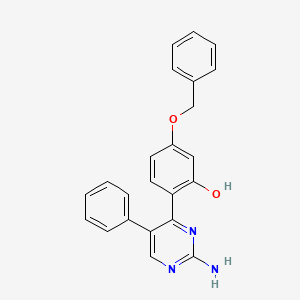
![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
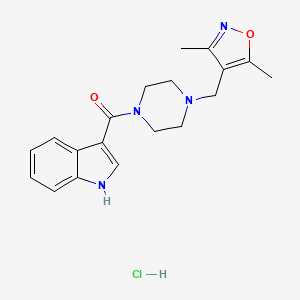

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)
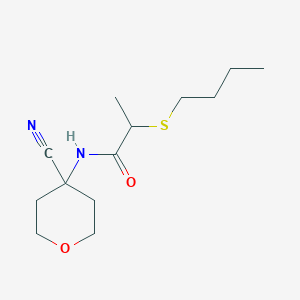
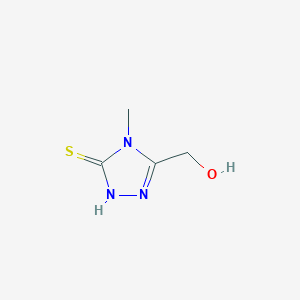
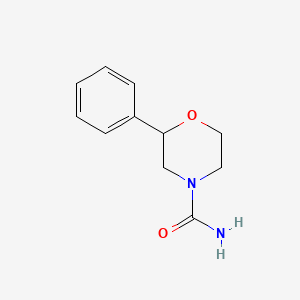
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2943898.png)
